ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as ethyl acetoacetate and malononitrile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using thiophene-3-carboxaldehyde.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or ethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The presence of the pyran and thiophene rings suggests potential interactions with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-5-cyano-2-(2-oxoethyl)-4-(phenyl)-4H-pyran-3-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(furan-3-yl)-4H-pyran-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate can impart unique electronic properties and potential biological activities compared to its analogs with phenyl or furan rings. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-thiophen-3-yl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-22-13(20)7-12-15(17(21)23-4-2)14(10-5-6-25-9-10)11(8-18)16(19)24-12/h5-6,9,14H,3-4,7,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUTXUFMKKSBGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CSC=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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